
6-Cyclopropyl-4-methylpyridine-3-carboxylic acid
Overview
Description
6-Cyclopropyl-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, 6-cyclopropyl-4-methylnicotinic acid . This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-3-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 6-cyclopropyl-4-methylpyridine-3-methanol or 6-cyclopropyl-4-methylpyridine-3-aldehyde.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Applications
-
Antibacterial Activity :
- 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid has been investigated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating bacterial infections .
- A comparative study highlighted that derivatives of this compound showed superior antibacterial action against pathogens like Staphylococcus and Escherichia coli compared to traditional antibiotics .
-
Pharmaceutical Development :
- The compound's ability to act as a lead structure in drug design is significant. Its structural features allow for modifications that can enhance its pharmacological properties, such as increased potency or reduced toxicity .
- Case studies have demonstrated that introducing specific substituents on the pyridine ring can lead to improved binding affinities for target proteins, which is crucial in developing effective therapeutics .
Agricultural Applications
- Feed Additives :
- This compound has been explored as a feed additive in livestock. Its antibacterial properties can promote growth and improve feed utilization by reducing bacterial infections in animals .
- Studies have shown that incorporating this compound into animal feed can enhance overall health and growth rates, particularly in poultry and swine .
Data Tables
Application Area | Specific Use | Observations/Results |
---|---|---|
Medicinal Chemistry | Antibacterial agent | Effective against Staphylococcus, E. coli |
Pharmaceutical Development | Lead compound for drug design | Modifications enhance binding affinity |
Agriculture | Feed additive for livestock | Promotes growth, improves feed utilization |
Case Studies
- Antibacterial Efficacy :
- Livestock Growth Promotion :
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The cyclopropyl and methyl groups contribute to its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 4-Methylpyridine-3-carboxylic acid
- 6-Cyclopropylpyridine-3-carboxylic acid
- 4-Methylpyridine-2-carboxylic acid
Comparison: 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring. This combination enhances its chemical reactivity and binding properties compared to similar compounds that lack one or both of these substituents. The presence of the cyclopropyl group, in particular, imparts steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions .
Biological Activity
6-Cyclopropyl-4-methylpyridine-3-carboxylic acid (CPMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
CPMPC is characterized by a pyridine ring substituted with cyclopropyl and methyl groups, which enhances its reactivity and binding properties. The presence of these groups contributes to its potential as an enzyme inhibitor and modulator of receptor activity.
The biological activity of CPMPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : CPMPC can inhibit the activity of certain enzymes, which may be relevant in metabolic pathways.
- Receptor Modulation : The compound's structural features allow it to bind to receptors, potentially altering signaling pathways involved in cellular responses.
Biological Activity Overview
Research has indicated that CPMPC exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that CPMPC may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that CPMPC might also exhibit anticancer properties through mechanisms such as apoptosis induction.
Comparative Studies
To understand the uniqueness of CPMPC, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methylpyridine-3-carboxylic acid | Methyl group only | Moderate enzyme inhibition |
6-Cyclopropylpyridine-3-carboxylic acid | Cyclopropyl group only | Limited receptor interaction |
This compound | Cyclopropyl and methyl groups | Enhanced enzyme inhibition and receptor modulation |
CPMPC stands out due to the combination of both cyclopropyl and methyl groups, which enhances its binding affinity and specificity towards biological targets compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to CPMPC:
- Enzyme Inhibition Studies : Research indicated that compounds with similar structures inhibited specific enzymes involved in metabolic pathways. For instance, derivatives were tested for their ability to inhibit HIV-1 reverse transcriptase, showcasing the potential for antiviral applications .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related pyridine derivatives on cancer cell lines demonstrated promising results. Compounds exhibited significant growth inhibition in myeloma and leukemia cells, suggesting that CPMPC could be evaluated for similar anticancer efficacy .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding interactions between CPMPC and target proteins. These studies help elucidate the compound's potential mechanisms of action at the molecular level .
Properties
IUPAC Name |
6-cyclopropyl-4-methylpyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBKBRXNFHFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168799-10-6 | |
Record name | 6-cyclopropyl-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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